[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 2-methylbenzoate
Description
[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 2-methylbenzoate is a benzohydrazone derivative characterized by a 2-methylbenzoate ester core linked to a tetradecanoyl-substituted hydrazinylidene moiety. The E-configuration of the azomethine (C=N) bond is critical to its structural stability and intermolecular interactions, as seen in analogous hydrazones .
Properties
Molecular Formula |
C29H40N2O3 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C29H40N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-28(32)31-30-23-25-19-21-26(22-20-25)34-29(33)27-17-15-14-16-24(27)2/h14-17,19-23H,3-13,18H2,1-2H3,(H,31,32)/b30-23+ |
InChI Key |
UPDIYGXMKGFIEB-JJKYIXSRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
The synthesis of [4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 2-methylbenzoate typically involves multiple steps, starting with the preparation of the tetradecanoylhydrazinylidene intermediate. This intermediate is then reacted with 4-formylphenyl 2-methylbenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 2-methylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 2-methylbenzoate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in various biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. Researchers explore its effects on cellular processes and its potential as a drug candidate for treating various diseases.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its specific chemical properties.
Mechanism of Action
The mechanism of action of [4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular signaling. The exact molecular targets and pathways involved depend on the specific context of its application, whether in biological systems or chemical reactions.
Biological Activity
The compound [4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 2-methylbenzoate is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial efficacy. This article compiles recent findings regarding its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of hydrazone derivatives typically involves the condensation of hydrazines with carbonyl compounds. In the case of this compound, the tetradecanoyl hydrazine is reacted with 2-methylbenzoic acid derivatives to yield the desired compound. The reaction conditions often include solvents such as ethanol or dimethylformamide under controlled temperatures to optimize yield and purity.
Anticancer Activity
Recent studies have evaluated the anticancer properties of various hydrazone derivatives, including those similar to this compound. These compounds have shown promising results against several cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A2780 (ovarian cancer)
Table 1: Antiproliferative Activity of Related Hydrazone Derivatives
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| Hydrazone A | 0.50 | MCF-7 |
| Hydrazone B | 0.82 | HeLa |
| Hydrazone C | 1.28 | A2780 |
These results indicate that modifications in the hydrazone structure can significantly influence their antiproliferative potency, suggesting a structure-activity relationship where specific substituents enhance biological activity.
Antimicrobial Activity
Hydrazones have also been screened for antimicrobial properties. The compound this compound has been evaluated against various bacterial strains:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 2: Antimicrobial Efficacy of Hydrazone Derivatives
| Compound Name | Minimum Inhibitory Concentration (MIC, μg/mL) | Bacterial Strain |
|---|---|---|
| Hydrazone D | 25 | S. aureus |
| Hydrazone E | 50 | E. coli |
| Hydrazone F | 100 | P. aeruginosa |
The data suggest that certain hydrazones exhibit significant antimicrobial activity, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Structure-Activity Relationships
The efficacy of this compound and similar compounds can be analyzed through structure-activity relationships (SAR). Modifications in the phenyl ring, alkyl chain length, and functional groups can lead to variations in biological activity. For instance, substituents that enhance lipophilicity may improve cellular uptake and bioavailability.
Case Studies
- Case Study on Anticancer Activity : A study conducted on a series of hydrazones indicated that compounds with longer alkyl chains exhibited enhanced cytotoxicity against MCF-7 cells compared to their shorter-chain counterparts. This suggests that hydrophobic interactions play a critical role in their mechanism of action.
- Case Study on Antimicrobial Effectiveness : Another investigation highlighted that a derivative with a halogen substituent on the phenyl ring showed superior antimicrobial activity against Staphylococcus aureus, indicating that electronic effects from halogens could enhance the compound's reactivity towards bacterial targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other benzohydrazones and benzoate esters, differing primarily in substituent groups. Key analogues include:
Key Observations :
- Substituent Position and Electronic Effects: The 2-methyl group on the benzoate ring (ortho position) introduces steric hindrance and electron-donating effects, which may reduce reactivity compared to para-substituted analogues .
- Chain Length and Lipophilicity: The tetradecanoyl (C14) chain in the target compound significantly increases hydrophobicity compared to shorter acetyl or ethoxy groups in analogues . This could improve membrane permeability but reduce aqueous solubility.
- Halogen vs. Alkoxy Substituents : The iodine atom in introduces both steric bulk and polarizability, which may influence binding interactions in biological systems compared to the ethoxy group in .
Physicochemical Properties
Collision cross-section (CCS) data, predictive of molecular size and shape in mass spectrometry, highlights differences in adduct behavior:
- The ethoxy-substituted analogue exhibits a CCS of 212.2 Ų for [M+H]+, while its sodium adduct ([M+Na]+) shows a higher CCS (222.9 Ų), suggesting increased molecular rigidity with ion pairing .
- The tetradecanoyl chain in the target compound is expected to yield a higher CCS than due to its extended alkyl chain, though experimental data are unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
